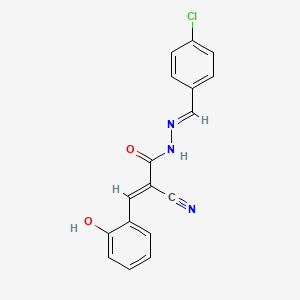![molecular formula C14H20BrNO4S B15283495 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a bromine atom, two methoxy groups, and a sulfonyl group attached to a piperidine ring
Méthodes De Préparation
The synthesis of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 4-bromo-2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with 3-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine involves its interaction with specific molecular targets in biological systems. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine can be compared with other similar compounds such as:
2C-B (4-bromo-2,5-dimethoxyphenethylamine): Both compounds share the 4-bromo-2,5-dimethoxyphenyl moiety but differ in their overall structure and applications.
DOB (4-bromo-2,5-dimethoxyamphetamine): Similar in structure but primarily used as a recreational drug with different pharmacological properties.
The uniqueness of this compound lies in its sulfonyl piperidine structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H20BrNO4S |
|---|---|
Poids moléculaire |
378.28 g/mol |
Nom IUPAC |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3-methylpiperidine |
InChI |
InChI=1S/C14H20BrNO4S/c1-10-5-4-6-16(9-10)21(17,18)14-8-12(19-2)11(15)7-13(14)20-3/h7-8,10H,4-6,9H2,1-3H3 |
Clé InChI |
ROOCXCGFNIQHFA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283414.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)

![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)

